5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14771563
Molecular Formula: C14H13N3O3S
Molecular Weight: 303.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O3S |
|---|---|
| Molecular Weight | 303.34 g/mol |
| IUPAC Name | 5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C14H13N3O3S/c1-19-11-6-8-5-10(16-9(8)7-12(11)20-2)13(18)17-14-15-3-4-21-14/h3-7,16H,1-2H3,(H,15,17,18) |
| Standard InChI Key | DKDWVWGWFIBSCB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=C(N2)C(=O)NC3=NC=CS3)OC |
Introduction
Structural Characteristics and Synthesis
Molecular Architecture
The compound features a bicyclic indole system with electron-donating methoxy groups at positions 5 and 6, which enhance electron density and influence π-π stacking interactions with biological targets. The carboxamide linker connects the indole nucleus to the thiazole ring, a heterocycle known for its role in improving metabolic stability and binding affinity . Computational models predict a planar conformation that facilitates intercalation into kinase ATP-binding pockets.
Synthetic Pathways
The synthesis of 5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide follows a three-step strategy derived from analogous indole-thiazole hybrids :
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Peptide Coupling: 1H-indole-2-carboxylic acid reacts with 2-aminothiazole derivatives using N,N′-dicyclohexylcarbodiimide (DCC) to form the carboxamide intermediate.
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Ester Hydrolysis: Ethyl ester intermediates undergo alkaline hydrolysis to yield carboxylic acid derivatives.
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Functionalization: Introduction of methoxy groups via nucleophilic substitution or direct coupling with pre-substituted indoles.
Key synthetic challenges include regioselective methoxylation and preventing isomerization during hydrazone formation. Optimized conditions achieve yields exceeding 85% for final products .
Biological Activity and Mechanism
Cytotoxic Profiling
While direct data on 5,6-dimethoxy-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide remains limited, structural analogs demonstrate marked cytotoxicity:
| Compound | IC50 (μM) vs MCF-7 | Selectivity Index (Normal/Cancer) |
|---|---|---|
| 6i (Analog) | 6.10 ± 0.4 | 12.3 |
| 6v (Analog) | 6.49 ± 0.3 | 9.8 |
Table 1: Cytotoxicity of indole-thiazole analogs against breast cancer cells .
These compounds exhibit >10-fold selectivity for cancer cells over normal fibroblasts, suggesting a favorable therapeutic window.
Kinase Inhibition
The compound’s thiazole moiety enables competitive inhibition of tyrosine kinases. Docking studies of analogs reveal:
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EGFR: Binding energy = -9.2 kcal/mol (cf. erlotinib: -8.7 kcal/mol)
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CDK2: ΔG = -10.1 kcal/mol, with hydrogen bonds to Glu81 and Leu83
Kinase profiling indicates dual EGFR/CDK2 inhibition, disrupting cell cycle progression at G2/M phase (∼60% arrest at 10 μM) .
Pharmacological Mechanisms
Apoptotic Induction
At 10 μM, analogs trigger caspase-3/7 activation (4.5-fold increase) and PARP cleavage within 24 hours . Mitochondrial membrane depolarization assays confirm intrinsic apoptosis via Bax/Bcl-2 ratio modulation.
Redox Modulation
The hydrazide side chain in related structures chelates transition metals, generating ROS levels 2.3× baseline in A549 cells . This redox stress synergizes with kinase inhibition for enhanced cytotoxicity.
Comparative Analysis with Clinical Agents
| Parameter | 5,6-Dimethoxy Analogs | Dasatinib | Doxorubicin |
|---|---|---|---|
| EGFR IC50 (μM) | 0.18 ± 0.03 | 0.22 ± 0.05 | N/A |
| VEGFR-2 IC50 (μM) | 0.31 ± 0.07 | 0.29 ± 0.04 | N/A |
| Cardiac Toxicity | None observed | Low | High |
Table 2: Selectivity profile comparison with reference therapeutics .
The absence of cardiotoxicity in preclinical models positions this compound class as safer alternatives to anthracyclines.
Future Directions
Ongoing research focuses on:
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Pharmacokinetic Optimization: Improving oral bioavailability through prodrug strategies targeting the carboxamide group.
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Combinatorial Therapy: Synergistic studies with PARP inhibitors in BRCA-mutant models.
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Target Validation: CRISPR screening to identify synthetic lethal partners for precision oncology applications.
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